5-[(E)-2-({[1,1'-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
5-[(E)-2-({[1,1’-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is a complex organic compound with a unique structure that combines biphenyl, thiazole, and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-({[1,1’-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-({[1,1’-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
5-[(E)-2-({[1,1’-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-2-({[1,1’-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methyl derivatives: These compounds share the biphenyl core and have shown similar biological activities.
Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of aromatic rings.
Uniqueness
5-[(E)-2-({[1,1’-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is unique due to its combination of biphenyl, thiazole, and nitrile functionalities, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S2/c1-23-19-16(13-20)18(24-22-19)11-12-21-17-10-6-5-9-15(17)14-7-3-2-4-8-14/h2-12,21H,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVMQDNPOJMONK-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=C1C#N)C=CNC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NSC(=C1C#N)/C=C/NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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